5-Chloro-1,3,4-thiadiazole-2-carboxamide

説明

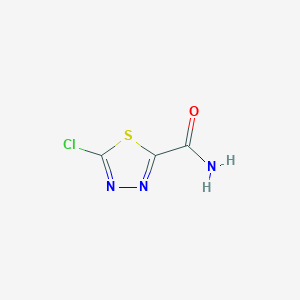

5-Chloro-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound with the molecular formula C₃H₂ClN₃OS. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one chlorine atom attached to the ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 5-chloro-1,3,4-thiadiazole-2-carboxylic acid with ammonia or an amine. One common method is as follows:

Starting Material: 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid.

Reagent: Ammonia or an amine.

Solvent: Typically, a polar solvent such as ethanol or methanol.

Reaction Conditions: The reaction is usually carried out at elevated temperatures, often under reflux conditions, to facilitate the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

化学反応の分析

Types of Reactions

5-Chloro-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

5-Chloro-1,3,4-thiadiazole-2-carboxamide and its derivatives have been extensively studied for their anticancer properties. Research indicates that certain derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating strong growth inhibition comparable to established chemotherapeutics like 5-Fluorouracil .

Mechanism of Action

The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells. Mechanistic studies have shown that they can down-regulate critical survival pathways by inhibiting enzymes such as matrix metalloproteinase 2 (MMP2) and vascular endothelial growth factor A (VEGFA) .

Table 1: Anticancer Activity of 5-Chloro-1,3,4-thiadiazole Derivatives

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Apoptosis induction, MMP2 down-regulation |

| HepG2 (Liver) | 9.6 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon) | 3.29 | Inhibition of cell proliferation |

Antimicrobial Properties

Beyond anticancer activity, the compound also shows significant antimicrobial properties. Studies have reported that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Agricultural Applications

In agriculture, this compound is being explored for its potential as an agrochemical. Its unique chemical structure allows it to serve as a precursor for developing environmentally friendly herbicides and pesticides. The compound's efficacy in inhibiting plant pathogens makes it a valuable candidate for sustainable agricultural practices.

Industrial Applications

The compound's properties extend into materials science where it is used as a building block for synthesizing various heterocyclic compounds with unique electronic and optical properties. This versatility makes it suitable for developing new materials with applications in electronics and photonics.

Case Studies and Research Findings

Numerous studies have highlighted the compound's effectiveness across various applications:

- Anticancer Investigation : A study evaluated several derivatives against MCF-7 cells, demonstrating that compounds with specific substitutions exhibited enhanced anticancer activity compared to standard treatments .

- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, suggesting potential applications in treating neurological disorders.

- Antimicrobial Study : A series of thiadiazole derivatives were tested against bacterial strains with some achieving up to 85% inhibition against Staphylococcus aureus.

作用機序

The mechanism of action of 5-Chloro-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets may vary depending on the specific application and the organism being targeted.

類似化合物との比較

Similar Compounds

- 5-Chloro-1,2,3-thiadiazole-4-carboxamide

- 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid

- 5-Chloro-1,3,4-thiadiazole-2-thiol

Uniqueness

5-Chloro-1,3,4-thiadiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in the development of new drugs and industrial chemicals.

生物活性

5-Chloro-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Overview of Biological Activities

The compound exhibits a variety of biological activities, including:

- Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Effective against a range of bacterial and fungal strains.

- Enzyme Inhibition : Notably inhibits carbonic anhydrase, affecting pH and ion balance in tissues.

- Antioxidant Activity : Exhibits potential in combating oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound binds to and inhibits enzymes such as carbonic anhydrase, leading to disrupted biochemical pathways that are crucial for tumor growth and microbial survival .

- Cell Cycle Disruption : In cancer cells, it induces apoptosis by disrupting DNA replication processes and affecting cell signaling pathways .

Anticancer Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study showed that this compound exhibited potent growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL .

- Another investigation indicated that the compound could inhibit the proliferation of HepG2 liver cancer cells (IC50 = 8.107 µM), showing a significant effect compared to doxorubicin .

- Mechanisms of Action :

Antimicrobial Activity

This compound has shown effectiveness against various pathogens:

| Pathogen Type | Activity Level |

|---|---|

| Bacteria | Moderate |

| Fungi | High |

| Viruses | Low |

This table summarizes findings from multiple studies that highlight its broad-spectrum antimicrobial capabilities.

Solubility

The compound is slightly soluble in water but readily dissolves in alcohol and ether. This solubility profile affects its bioavailability and therapeutic application.

Stability

Research indicates that this compound remains stable under controlled conditions but degrades when exposed to extreme light or heat.

特性

IUPAC Name |

5-chloro-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGNUSRLIIGHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493117 | |

| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64837-52-1 | |

| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。